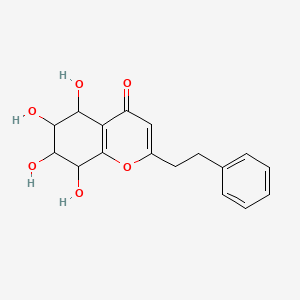

2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Feniletil)-5,6,7,8-tetrahidroxi-5,6,7,8-tetrahidroxicromona es un derivado de la cromona, un compuesto natural que se encuentra en diversas plantas. Este compuesto es particularmente notable por su presencia en la madera de agar, una madera resinosa y fragante que se utiliza en la medicina tradicional y la perfumería . La estructura de este compuesto incluye un núcleo de cromona con un grupo feniletil y múltiples grupos hidroxilo, que contribuyen a sus propiedades químicas únicas y a sus posibles actividades biológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(2-Feniletil)-5,6,7,8-tetrahidroxi-5,6,7,8-tetrahidroxicromona generalmente implica el uso de derivados de la cromona y grupos feniletil. Un método común incluye la reacción de la cromona con bromuro de feniletil en presencia de una base, como carbonato de potasio, en condiciones de reflujo. La reacción se sigue de una hidroxilación utilizando peróxido de hidrógeno y un catalizador como el tungstato de sodio para introducir los grupos hidroxilo .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar métodos biotecnológicos, como el uso de microorganismos genéticamente modificados para producir derivados feniletil. Estos métodos son ventajosos debido a su sostenibilidad y su potencial para la producción a gran escala .

3. Análisis de las reacciones químicas

Tipos de reacciones

2-(2-Feniletil)-5,6,7,8-tetrahidroxi-5,6,7,8-tetrahidroxicromona se somete a diversas reacciones químicas, entre ellas:

Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.

Reducción: El núcleo de cromona se puede reducir para formar dihidrocromonas.

Sustitución: El grupo feniletil puede experimentar reacciones de sustitución electrófila.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno en presencia de un catalizador como el tungstato de sodio.

Reducción: Borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Reactivos electrófilos como el bromo o el cloro en presencia de un catalizador ácido de Lewis.

Productos principales

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Dihidrocromonas.

Sustitución: Derivados feniletil halogenados.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The chromone core can be reduced to form dihydrochromones.

Substitution: The phenylethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrochromones.

Substitution: Halogenated phenylethyl derivatives.

Aplicaciones Científicas De Investigación

2-(2-Feniletil)-5,6,7,8-tetrahidroxi-5,6,7,8-tetrahidroxicromona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como precursor para sintetizar otras moléculas orgánicas complejas.

Biología: Se estudia por sus posibles propiedades antioxidantes y antiinflamatorias.

Industria: Se utiliza en la producción de fragancias y como conservante natural en cosméticos.

Mecanismo De Acción

El mecanismo de acción de 2-(2-Feniletil)-5,6,7,8-tetrahidroxi-5,6,7,8-tetrahidroxicromona implica su interacción con diversos objetivos moleculares. Los grupos hidroxilo le permiten actuar como un antioxidante al capturar radicales libres. Además, puede inhibir la acetilcolinesterasa, una enzima involucrada en la descomposición de la acetilcolina, lo que aumenta la transmisión colinérgica en el sistema nervioso . El grupo feniletil contribuye a su afinidad de unión con ciertos receptores, lo que puede modular la liberación de neurotransmisores .

Comparación Con Compuestos Similares

Compuestos similares

2-Feniletilamina: Un simple derivado feniletil con propiedades estimulantes.

2-(2-Feniletil)cromona: Carece de los grupos hidroxilo, pero comparte el núcleo de cromona y el grupo feniletil.

5,6,7,8-Tetrahidroxicromona: Estructura de cromona similar, pero sin el grupo feniletil.

Unicidad

2-(2-Feniletil)-5,6,7,8-tetrahidroxi-5,6,7,8-tetrahidroxicromona es única debido a la combinación de su núcleo de cromona, su grupo feniletil y sus múltiples grupos hidroxilo. Esta combinación confiere una reactividad química y una actividad biológica distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMIROLCTHMEEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis](/img/structure/B12303183.png)

![Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate](/img/structure/B12303207.png)

![6-[4-(4-Hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12303213.png)

![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)

![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)

![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)